氢氧化钙

描述

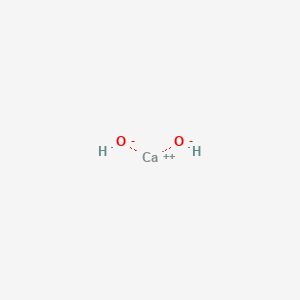

Calcium Dihydroxide, also known as Calcium Hydroxide, is an inorganic compound with the chemical formula Ca(OH)21. It is a colorless crystal or white powder produced when quicklime (calcium oxide) is mixed with water1. It has many names including hydrated lime, caustic lime, builders’ lime, slaked lime, cal, and pickling lime1.

Synthesis Analysis

Calcium Hydroxide is usually produced through the reaction of Calcium Oxide (CaO) with water (H2O). This reaction is highly exothermic, which means that a great deal of heat is produced2. The reaction is as follows: CaO + H2O → Ca(OH)23.Molecular Structure Analysis

The structure of a Ca(OH)2 molecule is held together via ionic bonds between the calcium ion (Ca2+) and two hydroxide ions (OH-)4. The molecular formula is H2CaO25 and the molecular weight is 74.093 Da5.

Chemical Reactions Analysis

Calcium Hydroxide reacts with carbon dioxide to form Calcium Carbonate2. It also reacts with acids to form salts2. In a reaction with liquid sodium, an exothermic reaction was observed, forming a mixed phase comprised of calcium oxide (CaO), sodium hydroxide (NaOH), and sodium oxide (Na2O)6.

Physical And Chemical Properties Analysis

Calcium Hydroxide has a hexagonal crystal structure4. It is not very soluble in water and its solubility reduces with an increase in temperature4. For example, its solubility at 0°C is 1.89 g/L and its solubility is 1.73 g/L at 20°C4. At temperatures approaching its melting point, this compound tends to lose water and decompose4.

科学研究应用

成骨细胞中的矿化作用:氢氧化钙在成骨细胞的矿化过程中起着重要作用,特别是在根尖周炎中,用于根尖孔封闭以获得根尖闭合。从氢氧化钙中解离出的钙离子对于诱导成骨细胞矿化至关重要 (Narita 等人,2010 年).

牙科中的抗菌作用:在牙科中,氢氧化钙显示出抗菌和抗炎功效,使其适用于根管治疗,例如牙髓盖髓和窝洞衬垫。其抗菌特性已针对各种微生物得到证实 (Kouassi 等人,2003 年).

化学性质:已测量出气态形式的氢氧化钙的离解能,从而深入了解其化学性质和潜在反应 (Cotton & Jenkins,1968 年).

在根管治疗和牙外伤中的应用:氢氧化钙在根管治疗中以各种方式使用,包括作为根管内药物、盖髓剂和根管封闭剂。它对常见的根管病原体表现出广泛的抗菌活性 (Mohammadi & Dummer,2011 年).

化学储热材料:研究已探索了氢氧化钙在化学储热中的应用,特别关注降低脱水反应温度和提高反应速率的方法 (Maruyama、Kurosawa & Ryu,2020 年).

根管治疗:已研究了根管治疗中氢氧化钙中钙离子的扩散,显示了其对牙本质渗透性的影响及其在创伤后逆转根吸收中的作用 (Deardorf 等人,1994 年).

钙离子的提取和分离:已对氢氧化钙从工业副产品中提取和分离钙离子进行了研究,揭示了在不同提取和分离条件下钙离子的特征 (Lee、Kim & Kim,2020 年).

安全和危害

Calcium Dihydroxide is not acutely toxic via the oral, dermal, or inhalation route8. However, it is classified as irritating to the skin and the respiratory tract, and entails a risk of serious damage to the eye8. It is also harmful to aquatic life9.

未来方向

While there are no specific future directions mentioned in the sources, Calcium Hydroxide is a high production volume substance, which is very widely used in various applications10. Its potential applications in conservation and restoration of heritage structures due to its improved surface treatment have been studied11. Further research and development in these areas could lead to new uses and improvements in its application.

Please note that this information is based on the available sources and there might be more recent studies or developments not covered in this analysis.

属性

IUPAC Name |

calcium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCZMVOFGPJBDE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034410 | |

| Record name | Calcium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium hydroxide | |

CAS RN |

1305-62-0, 12177-68-3 | |

| Record name | Calcium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium hydroxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Portlandite (Ca(OH)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012177683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

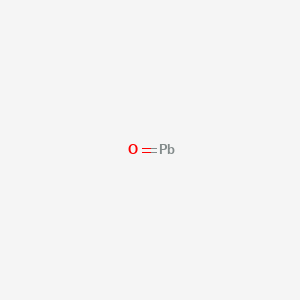

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride](/img/structure/B7798696.png)